molecular formula C43H48O23 B1247568 Amurenoside B

Amurenoside B

Cat. No. B1247568
M. Wt: 932.8 g/mol
InChI Key: XQSMSRSJNXQHLT-ABYIYZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amurenoside B is a natural product found in Onobrychis viciifolia and Vicia amurensis with data available.

Scientific Research Applications

Identification and Isolation

Amurenoside B, along with its counterpart Amurenoside A, are acylated flavonol glycosides identified in the whole plant of Vicia amurensis. These compounds were isolated and their structures were elucidated using various NMR techniques and FAB mass spectrometry. This discovery contributes to the understanding of the chemical composition of Vicia amurensis, a plant with potential medicinal properties (Kang, Chang, & Kim, 2000).

Pharmacological Activities

Studies have explored the pharmacological activities of compounds from the roots of Vitis amurensis, which include Amurenoside B. These studies focused on anti-inflammatory activities, particularly in the context of leukotriene biosynthesis inhibition and antagonism of histamine receptors. This research indicates that Amurenoside B and related compounds could have significant implications in anti-inflammatory treatments (Huang, Lin, & Cheng, 2001).

properties

Product Name

Amurenoside B

Molecular Formula

C43H48O23

Molecular Weight

932.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O23/c1-15-29(50)33(54)36(57)41(60-15)66-40-35(56)31(52)26(14-59-42-39(34(55)30(51)16(2)61-42)64-27(49)9-5-17-4-7-21(46)24(10-17)58-3)63-43(40)65-38-32(53)28-23(48)12-19(44)13-25(28)62-37(38)18-6-8-20(45)22(47)11-18/h4-13,15-16,26,29-31,33-36,39-48,50-52,54-57H,14H2,1-3H3/b9-5+/t15-,16-,26+,29-,30-,31-,33+,34+,35-,36+,39+,40+,41-,42+,43-/m0/s1

InChI Key

XQSMSRSJNXQHLT-ABYIYZCWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)COC6C(C(C(C(O6)C)O)O)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)O)O)O)O

synonyms

amurenoside B
quercetin 3-O-alpha-L-(2-feruloylrhamnopyranosyl)(1-->6)-(alpha-L-rhamnopyra nosyl(1-->2))-beta-D-galactopyranoside

Origin of Product

United States

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